molecular formula C16H11F3N2O B287274 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B287274
M. Wt: 304.27 g/mol
InChI Key: LBJNNZHQVNJRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has unique properties that make it an interesting subject for research, including its ability to inhibit certain enzymes and its potential as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its ability to bind to certain enzymes or proteins and inhibit their activity. This compound has been shown to selectively bind to certain proteins, making it a promising tool for studying cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that this compound may have potential as a therapeutic agent for certain diseases. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole in lab experiments is its ability to selectively bind to certain proteins, making it a useful tool for studying cellular processes. However, one limitation is that this compound may not be suitable for all experiments, as its properties may not be relevant to certain research questions.

Future Directions

There are many potential future directions for research involving 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. Some possible areas of study include further research into the compound's potential as a therapeutic agent for certain diseases, as well as its use as a fluorescent probe for biological imaging. Additionally, researchers may explore the compound's interactions with other proteins and enzymes to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis method for 2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves the reaction of 4-methylbenzoyl hydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then cyclized to form the oxadiazole ring.

Scientific Research Applications

2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of enzyme inhibition, as this compound has been shown to inhibit certain enzymes that are involved in various disease processes. Additionally, this compound has potential as a fluorescent probe for biological imaging, as it has been shown to selectively bind to certain proteins and can be used to visualize cellular processes.

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H11F3N2O/c1-10-2-4-11(5-3-10)14-20-21-15(22-14)12-6-8-13(9-7-12)16(17,18)19/h2-9H,1H3

InChI Key

LBJNNZHQVNJRJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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